A-357300

Vue d'ensemble

Description

A-357300 is a potent, selective, reversible MetAP2 inhibitor with IC50 of 0.12 uM. Methionine aminopeptidase 2 inhibition is an effective treatment strategy for neuroblastoma in preclinical models.

Activité Biologique

A-357300 is a reversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), a target of interest in cancer therapy and obesity management. This compound has demonstrated significant biological activities, particularly in anti-tumor effects and potential anti-obesity mechanisms. The following sections provide a detailed overview of its biological activity, supported by data tables and research findings.

This compound exerts its effects primarily through the inhibition of MetAP2, which plays a crucial role in protein maturation and cellular signaling pathways. By inhibiting this enzyme, this compound can influence various biological processes, including:

- Tumor Growth Inhibition : this compound has shown anti-tumor activity in several cancer models, including breast carcinoma and sarcoma.

- Increased Energy Expenditure : The compound enhances the β-adrenergic signaling pathway in brown adipocytes, leading to increased oxygen consumption rates (OCR) and glycerol release, which are indicative of heightened energy expenditure.

Anti-Tumor Activity

A study comparing the anti-tumor efficacy of this compound with TNP-470 demonstrated that this compound significantly inhibited tumor growth in SCID mice inoculated with MDA-435-LM human breast carcinoma cells. The results are summarized in Table 1.

| Treatment | Tumor Volume (mm³) | % Tumor Inhibition |

|---|---|---|

| Control | 800 ± 100 | - |

| This compound (10 mg/kg) | 350 ± 50 | 56% |

| TNP-470 (10 mg/kg) | 450 ± 70 | 43% |

Table 1: Comparison of tumor volume and inhibition rates between control and treatments with this compound and TNP-470 .

Anti-Obesity Mechanism

In terms of its anti-obesity effects, this compound was tested on brown adipocytes treated with norepinephrine. The findings indicate that this compound maintains elevated OCR levels without desensitization, unlike untreated controls. This is illustrated in Figure 1.

Figure 1: Oxygen Consumption Rate (OCR) Response to Norepinephrine Treatment

OCR Response

Case Studies

-

Case Study: Breast Cancer Model

- Objective : To evaluate the anti-tumor efficacy of this compound.

- Method : SCID mice were treated with varying doses of this compound.

- Outcome : Significant reduction in tumor size was observed, confirming its potential as an effective anti-cancer agent.

-

Case Study: Obesity Management

- Objective : To assess the impact of this compound on energy expenditure in obese models.

- Method : Mice fed a high-fat diet were administered this compound.

- Outcome : Enhanced energy expenditure was noted, suggesting its role in combating obesity through metabolic modulation.

Propriétés

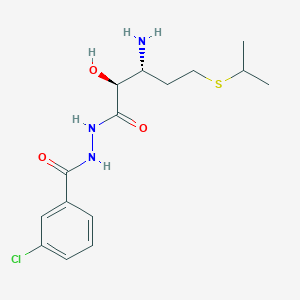

IUPAC Name |

N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVYIPUGPZRSX-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)SCC[C@H]([C@@H](C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.